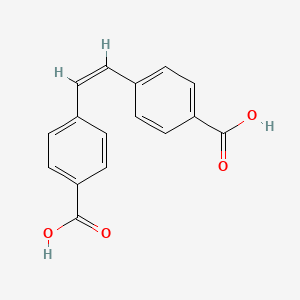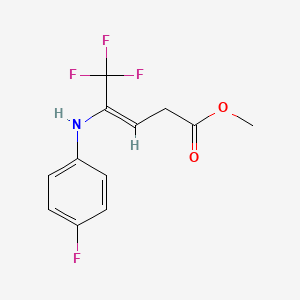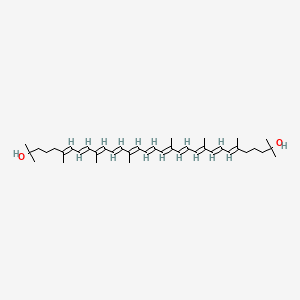
(TYR(ME)21)-NEUROPEPTIDE Y (HUMAN, RAT)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(TYR(ME)21)-NEUROPEPTIDE Y is a modified form of the neuropeptide Y, which is a 36-amino acid peptide neurotransmitter found in the brain and autonomic nervous system. It plays a significant role in various physiological processes, including regulation of energy balance, memory, and learning. The modification at the 21st position with a methylated tyrosine residue enhances its stability and bioactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (TYR(ME)21)-NEUROPEPTIDE Y typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The methylation of the tyrosine residue at the 21st position is achieved using specific methylating agents under controlled conditions.
Industrial Production Methods: Industrial production of (TYR(ME)21)-NEUROPEPTIDE Y involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is then lyophilized to obtain a stable powder form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: (TYR(ME)21)-NEUROPEPTIDE Y undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and tyrosine residues.
Reduction: Reduction reactions can occur at disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Specific amino acid derivatives and coupling reagents in SPPS.
Major Products:
Oxidation: Oxidized forms of the peptide with altered bioactivity.
Reduction: Reduced forms with potential changes in structure and function.
Substitution: Analog peptides with modified properties for research or therapeutic use.
Applications De Recherche Scientifique
(TYR(ME)21)-NEUROPEPTIDE Y has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurophysiological processes and its potential as a biomarker for neurological diseases.
Medicine: Explored for therapeutic applications in conditions such as obesity, anxiety, and depression due to its regulatory effects on appetite and mood.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.
Mécanisme D'action
(TYR(ME)21)-NEUROPEPTIDE Y exerts its effects by binding to neuropeptide Y receptors (Y1, Y2, Y4, and Y5) on the surface of target cells. This binding activates intracellular signaling pathways, including the inhibition of adenylate cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels. The downstream effects include modulation of neurotransmitter release, regulation of appetite, and influence on stress responses.
Comparaison Avec Des Composés Similaires
Neuropeptide Y (Human, Rat): The unmodified form of the peptide with similar physiological roles but lower stability and bioactivity compared to (TYR(ME)21)-NEUROPEPTIDE Y.
Peptide YY: Another member of the pancreatic polypeptide family with overlapping functions but distinct receptor affinities.
Pancreatic Polypeptide: Shares structural similarities but has different physiological roles primarily related to digestive processes.
Uniqueness: (TYR(ME)21)-NEUROPEPTIDE Y is unique due to its enhanced stability and bioactivity resulting from the methylation of the tyrosine residue. This modification makes it a valuable tool in research and potential therapeutic applications, offering advantages over its unmodified counterparts.
Propriétés
Numéro CAS |
131256-74-1 |
|---|---|
Formule moléculaire |
C190H287N55O57S1 |
Poids moléculaire |
4285.71 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






